molecular formula C10H14FNO B13326653 3-(Butan-2-yloxy)-5-fluoroaniline

3-(Butan-2-yloxy)-5-fluoroaniline

Cat. No.: B13326653
M. Wt: 183.22 g/mol
InChI Key: DHJYURHWOZPOPU-UHFFFAOYSA-N
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Description

3-(Butan-2-yloxy)-5-fluoroaniline is an organic compound with the molecular formula C10H14FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a butan-2-yloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yloxy)-5-fluoroaniline typically involves the reaction of 3-fluoroaniline with butan-2-ol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where the hydroxyl group of butan-2-ol reacts with the amino group of 3-fluoroaniline under acidic or basic conditions. The reaction can be carried out at elevated temperatures to increase the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts such as palladium or platinum on carbon can enhance the reaction efficiency. Additionally, solvent-free conditions or green solvents may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yloxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

3-(Butan-2-yloxy)-5-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group and fluorine atom can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Butan-2-yloxy)aniline: Similar structure but lacks the fluorine atom.

    5-Fluoroaniline: Lacks the butan-2-yloxy group.

    3-(Butan-2-yloxy)-4-fluoroaniline: Similar structure with the fluorine atom in a different position.

Uniqueness

3-(Butan-2-yloxy)-5-fluoroaniline is unique due to the specific positioning of the butan-2-yloxy group and fluorine atom, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-butan-2-yloxy-5-fluoroaniline

InChI

InChI=1S/C10H14FNO/c1-3-7(2)13-10-5-8(11)4-9(12)6-10/h4-7H,3,12H2,1-2H3

InChI Key

DHJYURHWOZPOPU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=CC(=C1)N)F

Origin of Product

United States

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